ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20194795
InChI: InChI=1S/C25H29N5O5S2/c1-5-15(4)30-24(34)18(37-25(30)36)12-16-21(27-20-14(3)8-7-10-29(20)23(16)33)28-11-9-26-22(32)17(28)13-19(31)35-6-2/h7-8,10,12,15,17H,5-6,9,11,13H2,1-4H3,(H,26,32)/b18-12-
SMILES:
Molecular Formula: C25H29N5O5S2
Molecular Weight: 543.7 g/mol

ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate

CAS No.:

Cat. No.: VC20194795

Molecular Formula: C25H29N5O5S2

Molecular Weight: 543.7 g/mol

* For research use only. Not for human or veterinary use.

ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate -

Specification

Molecular Formula C25H29N5O5S2
Molecular Weight 543.7 g/mol
IUPAC Name ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Standard InChI InChI=1S/C25H29N5O5S2/c1-5-15(4)30-24(34)18(37-25(30)36)12-16-21(27-20-14(3)8-7-10-29(20)23(16)33)28-11-9-26-22(32)17(28)13-19(31)35-6-2/h7-8,10,12,15,17H,5-6,9,11,13H2,1-4H3,(H,26,32)/b18-12-
Standard InChI Key UVOSUWLLKRUOTH-PDGQHHTCSA-N
Isomeric SMILES CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S
Canonical SMILES CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S

Introduction

Ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with potential applications in medicinal chemistry. It belongs to a class of heterocyclic compounds containing thiazolidine, pyrido[1,2-a]pyrimidine, and piperazine moieties. These structural features make it a candidate for pharmaceutical research targeting enzymatic pathways or receptor systems.

Synthesis

The synthesis of ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-thiazolidin]-5-methyl}-9-methyl-pyrido[1,2-a]pyrimidin)-oxopiperazin-acetate involves multistep organic reactions:

  • Formation of the Thiazolidine Ring:

    • Starting with butanone derivatives and thiourea under catalytic conditions to form the thiazolidine core.

  • Pyrido[1,2-a]pyrimidine Assembly:

    • A condensation reaction between aminopyrimidines and keto acids yields the pyrido-fused system.

  • Piperazine Coupling:

    • The addition of piperazine derivatives introduces flexibility and enhances pharmacokinetic properties.

  • Esterification:

    • The final step involves esterification with ethanol to produce the ethyl acetate group.

Biological Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit:

  • Anti-inflammatory Properties:

    • Molecular docking studies indicate potential inhibition of enzymes like 5-lipoxygenase (5-LOX) .

  • Antimicrobial Activity:

    • The thiazolidine moiety is known for its antimicrobial effects by disrupting bacterial cell walls.

  • Antioxidant Potential:

    • Pyrido[1,2-a]pyrimidines have been associated with free radical scavenging activity.

Further experimental validation is required to confirm these activities for this specific compound.

Spectroscopic Characterization

The compound can be characterized using:

TechniqueKey Observations
NMR (¹H and ¹³C)Chemical shifts corresponding to aromatic and aliphatic protons.
Mass SpectrometryMolecular ion peak at 543.7 m/z confirming molecular weight .
IR SpectroscopyPeaks indicating C=O (ester and ketone), C-S (thioamide).

Applications

Ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-thioxo-thiazolidin]}acetate has potential applications in:

  • Drug Development:

    • As a lead compound for anti-inflammatory or antimicrobial agents.

  • Enzyme Inhibition Studies:

    • Its structure suggests binding affinity for enzymes like cyclooxygenase or lipoxygenase.

  • Medicinal Chemistry Research:

    • Useful in exploring structure–activity relationships (SAR) for heterocyclic derivatives.

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